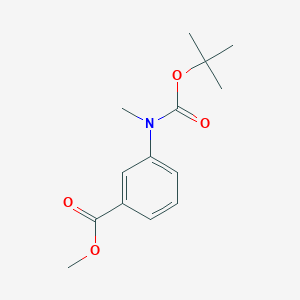
(2-Methoxy-phenyl)-propynoic acid methyl ester, 97%
Descripción general
Descripción
(2-Methoxy-phenyl)-propynoic acid methyl ester, 97% (2-MPPA-ME-97) is an organic compound with a wide range of applications in the fields of chemistry, medicine, and biochemistry. It is a water-soluble, colorless, and odorless compound with a molecular weight of 224.25 g/mol. 2-MPPA-ME-97 is a versatile compound which can be used for a variety of purposes, such as in the synthesis of drugs, in the production of various materials, and in the study of biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
(2-Methoxy-phenyl)-propynoic acid methyl ester, 97% has been used in a variety of scientific research applications, including drug synthesis, material production, and biochemical and physiological studies. It has been used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. It has also been used to produce materials for various applications, such as for the production of polymers, resins, and coatings. In addition, (2-Methoxy-phenyl)-propynoic acid methyl ester, 97% has been used in the study of biochemical and physiological processes, such as enzyme catalysis and signal transduction.
Mecanismo De Acción
(2-Methoxy-phenyl)-propynoic acid methyl ester, 97% is believed to act as a substrate in biochemical and physiological processes by binding to active sites on enzymes and other proteins. It is also believed to interact with receptors and other molecules in the body to induce a response or to regulate a process.
Biochemical and Physiological Effects
(2-Methoxy-phenyl)-propynoic acid methyl ester, 97% has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and pain. It has also been found to modulate the activity of certain receptors, such as the serotonin receptor, which is involved in regulating mood and behavior. In addition, (2-Methoxy-phenyl)-propynoic acid methyl ester, 97% has been found to have anti-inflammatory, antifungal, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Methoxy-phenyl)-propynoic acid methyl ester, 97% has a number of advantages for use in laboratory experiments. It is a water-soluble compound, which makes it easy to prepare and work with in laboratory settings. It is also a versatile compound, which can be used for a variety of applications. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic at high concentrations, and it can be difficult to synthesize in large quantities.
Direcciones Futuras
The potential future directions for (2-Methoxy-phenyl)-propynoic acid methyl ester, 97% include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug synthesis and material production. Additionally, further research could be conducted into its potential toxicity and its ability to be synthesized in large quantities. Finally, research could be conducted into new methods for synthesizing (2-Methoxy-phenyl)-propynoic acid methyl ester, 97% and new applications for the compound.
Propiedades
IUPAC Name |
methyl 3-(2-methoxyphenyl)prop-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAILREFEWIRTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C#CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

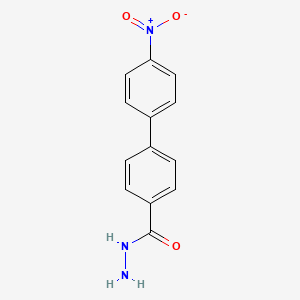
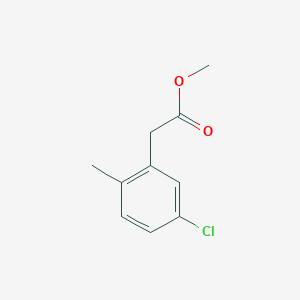
![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl][2-(2-aminoethyl)phenyl]Pd(II)](/img/structure/B6334151.png)

![[3-Fluoro-4-[[(tert-butoxycarbonyl)amino]methyl]phenyl]boronic acid](/img/structure/B6334183.png)
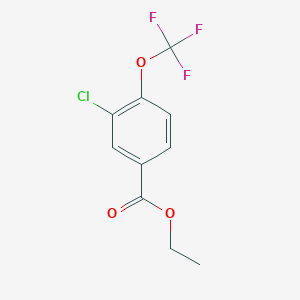
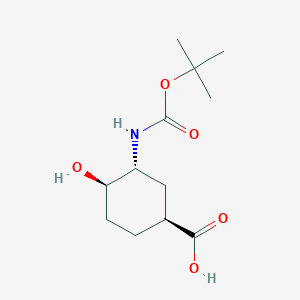
![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)
![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)
